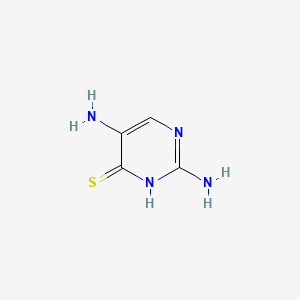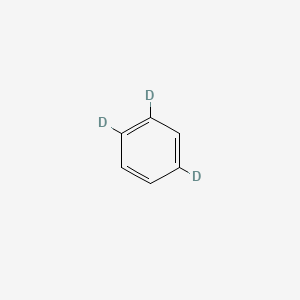
Benzol-1,2,4-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,4-d3 is a derivative of benzene, which is an organic aromatic compound . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . In the case of Benzene-1,2,4-d3, three of the hydrogen atoms are replaced with deuterium .
Molecular Structure Analysis
Benzene has a unique structure that allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications . It has a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is also expected for Benzene-1,2,4-d3, with the difference being the replacement of three hydrogen atoms with deuterium .
Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame . These properties are expected to be similar for Benzene-1,2,4-d3.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Verbindungen
Benzol-1,2,4-triol, eine biobasierte phenolische Verbindung, hat sich als Gerüst für die Synthese neuer Anti-X. citri-Verbindungen gezeigt. Es hat eine niedrige Hemmkonzentration gegen X. citri (0,05 mM) und ist auch gegen andere Bakterienarten aktiv . Es ist jedoch anfällig für oxidative Dimerisierung, was seine antimikrobielle Aktivität reduziert .
Detektion von aromatischen Kohlenwasserstoffen
Quarztuninggabeln (QTFs), die mit selbstorganisierten Monoschichten (SAM) eines am unteren Rand funktionalisierten Calix 4arens Methoxyesters (CME) beschichtet sind, wurden zur Detektion von Benzol, Toluol und Ethylbenzol in Wasserproben verwendet . Die QTFs hatten untere Nachweisgrenzen für alle drei aromatischen Kohlenwasserstoffe im Bereich von 10 −14 M .
Synthese von triheterocyclischen Molekülen
Benzol-1,2,4-d3 kann als Vorläufer in der mehrstufigen Synthese von zielgerichteten triheterocyclischen Molekülen verwendet werden .
Bildung von Nitrobenzol
Wenn Benzol mit Salpetersäure und Schwefelsäure reagiert, entsteht Nitrobenzol. Diese Reaktion beinhaltet eine elektrophile aromatische Substitution .
Wirkmechanismus
Target of Action
Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species .
Biochemical Pathways
This suggests that it may interfere with other biochemical processes, such as iron metabolism, which is crucial for bacterial growth and survival .
Pharmacokinetics
It is known that it is prone to oxidative dimerization This could potentially affect its ADME properties, including its bioavailability
Result of Action
The primary result of benzene-1,2,4-triol’s action is its antimicrobial activity against X. citri and other bacterial species . It has a low inhibitory concentration against X. citri, suggesting that it is highly effective at inhibiting the growth of this bacterium .
Action Environment
The action of benzene-1,2,4-triol can be influenced by environmental factors. For example, it is prone to oxidative dimerization, which can reduce its antimicrobial activity . This suggests that the presence of oxygen in the environment could potentially affect the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Benzene-1,2,4-d3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hemin-induced erythroid differentiation in K562 cells . This suggests that Benzene-1,2,4-d3 may interact with enzymes and proteins involved in erythroid differentiation.
Cellular Effects
Benzene-1,2,4-d3 has been shown to have significant effects on various types of cells and cellular processes. It can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner . This suggests that Benzene-1,2,4-d3 influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Benzene-1,2,4-d3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it changes DNA methylation and histone acetylation of erythroid-specific genes in K562 cells .
Temporal Effects in Laboratory Settings
It is known that Benzene-1,2,4-d3 can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Benzene-1,2,4-d3 is involved in several metabolic pathways. It is a metabolite of benzene, suggesting that it interacts with enzymes involved in the metabolism of benzene .
Eigenschaften
IUPAC Name |
1,2,4-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-FYFKOAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
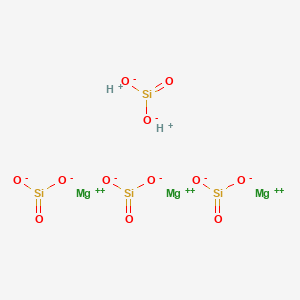
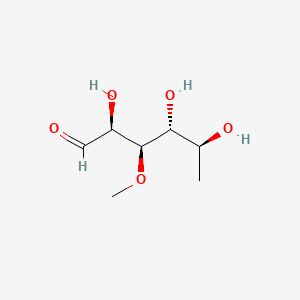

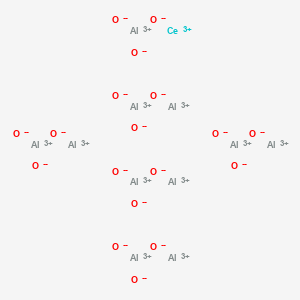

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)
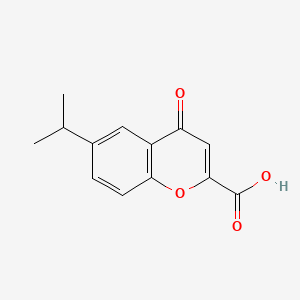
![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)
